N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
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Overview
Description
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a synthetic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties . The incorporation of sulfonamide and thiadiazole moieties into a single structure enhances the compound’s potential for various applications in medicinal and agricultural fields .
Preparation Methods
The synthesis of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide derivative . The reaction conditions often involve the use of organic solvents such as methanol and chloroform, and the reactions are typically carried out under reflux .
Chemical Reactions Analysis
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include organic solvents, acids, and bases, depending on the specific reaction conditions. The major products formed from these reactions are typically sulfonamide derivatives with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes . Additionally, the thiadiazole ring can interact with other enzymes and proteins, leading to the inhibition of their activity and subsequent biological effects . The compound’s antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide can be compared with other sulfonamide derivatives and thiadiazole compounds:
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine are well-known sulfonamide antibiotics with similar antibacterial properties.
Thiadiazole Compounds: Other thiadiazole derivatives, such as 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole, have shown anticancer activity.
Properties
Molecular Formula |
C14H10ClN3O4S2 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10ClN3O4S2/c15-10-5-3-9(4-6-10)8-24(20,21)14-18-17-13(23-14)16-12(19)11-2-1-7-22-11/h1-7H,8H2,(H,16,17,19) |
InChI Key |
WUFOGBJBCJVOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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